1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-

Description

Diverse Biological Sources of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-

The presence of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- has been documented in both the plant kingdom and among microbial species. Its production is often specific to certain species and can be influenced by environmental factors.

Several plant species are known to synthesize 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-. Notably, it is a characteristic component of plants from the Ligusticum genus, which are well-known in traditional medicine. Research has identified its presence in the rhizomes and roots of species such as Ligusticum sinense and Ligusticum jeholense. It has also been isolated from the well-known celery plant, Apium graveolens. The concentration and presence of this compound can vary between different species and even different parts of the same plant.

Below is a table summarizing the plant sources of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-.

| Plant Species | Family | Plant Part |

| Ligusticum sinense | Apiaceae | Rhizome and roots |

| Ligusticum jeholense | Apiaceae | Rhizome and roots |

| Ligusticum striatum (Chuanxiong) | Apiaceae | Rhizome |

| Apium graveolens (Celery) | Apiaceae | Not specified |

The production of isobenzofuranones is not limited to plants. Various fungi and bacteria are also capable of synthesizing this class of compounds. For instance, endophytic fungi, which live within plant tissues, are a significant source of bioactive natural products, including isobenzofuranones. While direct evidence for the production of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- by specific microbial strains is still an area of ongoing research, the general capacity of microbes to produce structurally related compounds is well-established.

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation and purification of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- from its natural sources necessitate the use of sophisticated separation and identification techniques. A combination of chromatographic and spectroscopic methods is typically employed to obtain the pure compound.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-. Preparative HPLC, in particular, is frequently used to isolate the compound from complex fractions obtained through preliminary chromatographic steps. The selection of the appropriate stationary phase (e.g., C18) and mobile phase is critical for achieving high purity.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing the risk of sample decomposition. While specific applications of CCC for the direct isolation of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- are not extensively documented, its utility in separating phthalides and other natural products from crude extracts is well-recognized. This method offers a valuable alternative or complementary approach to traditional adsorption chromatography.

Preparative Thin-Layer Chromatography (TLC) is another valuable technique for the isolation of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-. It is often used as a preliminary purification step to separate compounds based on their polarity. After developing the TLC plate, the band corresponding to the target compound can be scraped off and the compound eluted with a suitable solvent. This method is particularly useful for small-scale isolations.

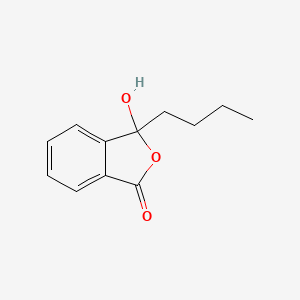

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-3-hydroxy-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4-7,14H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRAUQMRDXDCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C2=CC=CC=C2C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469588 | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162050-42-2 | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162050422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(3H)-ISOBENZOFURANONE, 3-BUTYL-3-HYDROXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7Z7ETT3W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies for 1 3h Isobenzofuranone, 3 Butyl 3 Hydroxy

Optimization of Extraction Procedures for Enhanced Yields of Isobenzofuranones

Solvent Selection and Extraction Parameters

The choice of solvent is paramount in conventional solid-liquid extraction processes. The ideal solvent should possess high selectivity for the target compound, be cost-effective, non-toxic, and easily removable after extraction. For phthalides, which are moderately polar compounds, a range of organic solvents has been explored.

Research on the extraction of related phthalides, such as 3-n-butylphthalide from celery (Apium graveolens) seeds, provides valuable insights into solvent suitability. iglobaljournal.comresearchgate.net Hexane (B92381) is commonly used to defat the plant material, after which solvents with higher polarity are employed to extract the phthalides. Column chromatography, often with a gradient of hexane and ethyl acetate (B1210297), is a frequently utilized purification step. iglobaljournal.com

A study on the biotransformation of 3-n-butylidenephthalide to produce 3-butyl-3-hydroxyphthalide utilized ethyl acetate for extraction from the fungal biomass. nih.govnih.gov The subsequent purification was achieved through reversed-phase thin-layer chromatography, indicating that a combination of extraction and chromatographic techniques is essential for obtaining the pure compound. nih.govnih.gov

| Parameter | Solvent System | Extraction Method | Source Material | Key Findings |

| Solvent Polarity | Hexane followed by more polar solvents | Soxhlet extraction, Maceration | Celery (Apium graveolens) seeds | Hexane effectively removes non-polar lipids, improving the efficiency of subsequent phthalide (B148349) extraction. |

| Solvent System | Ethyl Acetate | Liquid-liquid extraction | Fungal Biotransformation Broth | Ethyl acetate demonstrates good recovery of 3-butyl-3-hydroxyphthalide from the aqueous reaction medium. nih.govnih.gov |

| Chromatographic Separation | Hexane:Ethyl Acetate Gradient | Column Chromatography | Crude Plant Extract | A gradient system allows for the separation of different phthalides based on their polarity. iglobaljournal.com |

Table 1: Solvent Selection and Extraction Parameters for Phthalides

Supercritical Fluid Extraction (SFE) Methodologies

Supercritical Fluid Extraction (SFE) has emerged as a green and highly efficient alternative to conventional solvent extraction. This technique utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (SC-CO2) is the most commonly used solvent due to its low critical temperature and pressure, non-toxicity, and non-flammability.

The selectivity and solvating power of SC-CO2 can be fine-tuned by modifying the pressure and temperature, or by adding a co-solvent (modifier). For moderately polar compounds like isobenzofuranones, the addition of a polar co-solvent such as ethanol (B145695) or methanol (B129727) is often necessary to enhance the extraction efficiency.

While specific studies on the SFE of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- are not extensively documented, research on the SFE of phthalides from celery seeds provides a strong basis for its application. These studies have shown that SFE can yield extracts rich in phthalides with shorter extraction times and without the use of hazardous organic solvents.

| Parameter | Value/Range | Effect on Extraction |

| Pressure (bar) | 100 - 400 | Higher pressure generally increases the density and solvating power of SC-CO2, leading to higher yields. |

| Temperature (°C) | 40 - 80 | Increasing temperature can have a dual effect: it may decrease solvent density but increase the vapor pressure of the solute, requiring careful optimization. |

| CO2 Flow Rate (L/min) | 1 - 5 | A higher flow rate can enhance mass transfer but may reduce the contact time between the solvent and the matrix. |

| Co-solvent | Ethanol, Methanol (5-15%) | The addition of a polar co-solvent significantly improves the extraction yield of moderately polar phthalides. |

Table 2: General Supercritical Fluid Extraction (SFE) Parameters for Phthalides

The application of SFE for the extraction of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- from either natural sources or post-biotransformation mixtures holds significant promise for a more environmentally friendly and efficient isolation process. Further research is warranted to optimize the specific SFE parameters for this particular compound to maximize its yield and purity.

Biosynthetic Pathways and Precursor Studies of 1 3h Isobenzofuranone, 3 Butyl 3 Hydroxy

Proposed Biosynthetic Routes to the Isobenzofuranone Core Structure

The biosynthesis of the isobenzofuranone scaffold is proposed to originate from a polyketide synthase (PKS) pathway. wikipedia.orgnih.gov These pathways assemble complex carbon skeletons through the sequential condensation of simple carboxylate units, in a manner analogous to fatty acid synthesis. youtube.com

Route A: Polyketide Assembly

The most probable route begins with a starter unit, likely acetyl-CoA, which is sequentially extended by multiple malonyl-CoA extender units. youtube.com The assembly of the aromatic ring and the lactone structure would proceed as follows:

Initiation: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain of a polyketide synthase. wikipedia.org

Elongation: The initial unit undergoes several rounds of Claisen condensation with malonyl-CoA extender units. Each extension adds two carbon atoms to the growing polyketide chain. youtube.com For the isobenzofuranone core, this would involve at least four condensation steps.

Processing: During elongation, specific domains within the PKS module may or may not reduce the β-keto group formed after each condensation. The specific pattern of reduction, dehydration, and further reduction determines the final structure. wikipedia.org

Cyclization and Aromatization: The linear polyketide chain undergoes intramolecular cyclization and subsequent aromatization reactions to form the benzo-fused ring system. A final cyclization event, often catalyzed by a thioesterase (TE) domain, forms the γ-lactone ring and releases the product from the PKS enzyme complex. nih.gov

The formation of the 3-butyl side chain likely involves the full reduction of two consecutive keto groups during the polyketide chain elongation process, followed by the final hydroxylation step.

Route B: Biotransformation

Studies have demonstrated that certain fungi can synthesize 3-butyl-3-hydroxyphthalide directly from a precursor, 3-n-butylidenephthalide. researchgate.netnih.gov Fungal strains, particularly Aspergillus candidus, efficiently catalyze the hydration of the exocyclic double bond of 3-n-butylidenephthalide to yield the target compound. researchgate.netnih.gov This suggests that in some organisms, the final hydroxylation at the C-3 position is a post-PKS tailoring step performed on an unsaturated intermediate.

Identification of Key Enzymatic Steps in Isobenzofuranone Biosynthesis

The biosynthesis of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- is dependent on a suite of specific enzymes. Based on the proposed polyketide pathway, the key enzymatic functions can be categorized as follows.

| Enzyme/Domain | Function | Reference |

| Polyketide Synthase (PKS) | A multi-domain enzyme complex that assembles the core carbon skeleton from acetyl-CoA and malonyl-CoA. | wikipedia.org |

| Acyltransferase (AT) | Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain. | nih.govyoutube.com |

| Ketosynthase (KS) | Catalyzes the C-C bond-forming Claisen condensation reaction between the growing polyketide chain and the extender unit. | wikipedia.org |

| Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain via a phosphopantetheine arm, shuttling it between catalytic domains. | youtube.com |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group, a key step in forming the butyl side chain. | youtube.com |

| Dehydratase (DH) | Eliminates water to form a double bond, which may be subsequently reduced. | wikipedia.org |

| Thioesterase (TE) / Cyclase | Catalyzes the release of the final polyketide chain from the ACP, often coupled with the intramolecular cyclization to form the lactone ring. | nih.gov |

| Monooxygenase / Hydratase | A tailoring enzyme that introduces the hydroxyl group at the C-3 position. This could occur on the completed isobenzofuranone core or via hydration of a 3-n-butylidenephthalide precursor. | researchgate.netnih.govfrontiersin.org |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a definitive technique used to trace the metabolic fate of precursors into a final product. wikipedia.orgmusechem.com By feeding a producing organism with isotopically enriched substrates (e.g., ¹³C-labeled acetate), the precise incorporation pattern in the resulting molecule can be determined, confirming the biosynthetic pathway. nih.gov

For 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, a series of labeling experiments could be designed to validate the proposed polyketide origin.

Hypothetical Labeling Experiment:

| Labeled Precursor Fed | Expected Outcome | Rationale | Reference |

| [1-¹³C]-Acetate | Labeling at alternating carbon atoms in the aromatic ring and specific carbons in the side chain and lactone carbonyl. | Confirms the polyketide pathway where the carboxyl carbon of acetate (B1210297) becomes incorporated at specific positions. | nih.govnih.gov |

| [2-¹³C]-Acetate | Labeling at the other set of alternating carbon atoms in the core structure. | Complements the [1-¹³C]-acetate experiment to provide a full map of acetate incorporation. | nih.govnih.gov |

| [U-¹³C₄]-Butyrate | Potential incorporation as a starter unit, leading to a block of four labeled carbons at the start of the polyketide chain (forming the butyl group). | To test if butyryl-CoA can act as an alternative starter unit to acetyl-CoA. | nih.gov |

The analysis of the labeled product via Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) would provide direct evidence for the biosynthetic building blocks. wikipedia.org

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Engineering

Advances in synthetic biology provide powerful tools for studying and manipulating biosynthetic pathways. nih.govnih.gov The genes responsible for producing 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- are likely organized in a biosynthetic gene cluster (BGC).

BGC Identification: Genome sequencing of a producing organism, such as Aspergillus candidus or Apium graveolens, coupled with bioinformatic tools, can identify the PKS gene and associated tailoring enzymes responsible for the compound's synthesis.

Heterologous Expression: Once identified, the entire BGC can be cloned and expressed in a genetically tractable host organism like Escherichia coli or Saccharomyces cerevisiae. youtube.com Successful expression would enable the production of the compound in a controlled fermentation environment, facilitating further study and optimization. nih.gov

Combinatorial Biosynthesis: The modular nature of PKS enzymes allows for genetic engineering. nih.gov Domains within the PKS could be swapped or modified to alter substrate specificity or the processing of the polyketide chain, potentially leading to the creation of novel isobenzofuranone derivatives with different side chains or substitution patterns. nih.govyoutube.com

Regulation of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- Production in Biological Systems

The production of secondary metabolites like isobenzofuranones is tightly regulated in their native organisms. This regulation occurs at multiple levels, including transcriptional control of the biosynthetic genes and modulation of enzyme activity.

Factors known to influence secondary metabolite production in fungi include:

Nutrient Availability: Carbon and nitrogen sources often play a crucial role in triggering the onset of secondary metabolism.

pH: Biotransformation studies have noted that fungal cultures can alter the pH of the medium, which in turn can affect enzyme activity and product stability. researchgate.net

Growth Phase: Production is often linked to specific developmental stages or growth phases of the organism.

Environmental Stress: Factors like oxidative stress can sometimes induce the production of secondary metabolites, many of which have antioxidant properties. researchgate.net

Understanding these regulatory networks is essential for maximizing the yield of the compound in both native producers and engineered hosts.

Advanced Structural Elucidation and Stereochemical Characterization of 1 3h Isobenzofuranone, 3 Butyl 3 Hydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

For a molecule with the complexity of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, standard one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for a complete structural assignment. Two-dimensional (2D) NMR techniques are indispensable for mapping out the intricate network of atomic connections.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms. For 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, COSY would be instrumental in tracing the spin systems of the butyl chain and the aromatic ring. For instance, correlations would be expected between the protons on C-1' and C-2', C-2' and C-3', and C-3' and C-4' of the butyl group. Similarly, couplings between adjacent aromatic protons (e.g., H-4 and H-5, H-5 and H-6, H-6 and H-7) would confirm their positions on the benzene (B151609) ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a crucial step in assigning the ¹³C spectrum. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This would allow for the unambiguous assignment of each protonated carbon in both the butyl chain and the aromatic portion of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique is vital for piecing together the molecular skeleton. For the target molecule, HMBC correlations would be expected from the protons of the butyl chain to the quaternary carbon C-3, and from the aromatic protons to the carbonyl carbon (C-1) and the carbons of the fused ring system. For example, the protons at C-1' of the butyl group would likely show a correlation to C-3. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a study of a related compound, tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, NOESY was used to establish the configuration of a double bond by observing key spatial correlations. libretexts.org For 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, NOESY could potentially reveal spatial relationships between the butyl group, the hydroxyl group, and the aromatic ring, aiding in the determination of the preferred conformation around the C-3 chiral center.

A study on the microbial metabolites of 3-n-butylphthalide, a closely related compound lacking the 3-hydroxy group, utilized COSY and HMBC to confirm the structures of hydroxylated derivatives. nih.gov The interpretation of these spectra provided a clear framework for identifying the sites of metabolism.

Table 1: Expected ¹H and ¹³C NMR Data for 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- based on Analogues and Chemical Shift Principles

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | - | ~170 | H-7, H-1' |

| 3 | - | ~100 | H-1', H-2', H-4 |

| 3a | - | ~150 | H-4, H-7a |

| 4 | 7.8-8.0 | ~125 | C-3, C-5, C-6 |

| 5 | 7.5-7.7 | ~130 | C-4, C-6, C-7 |

| 6 | 7.5-7.7 | ~134 | C-4, C-5, C-7a |

| 7 | 7.3-7.5 | ~124 | C-1, C-5, C-3a |

| 7a | - | ~128 | H-7 |

| 1' | 1.8-2.0 (m) | ~35 | C-3, C-2', C-3' |

| 2' | 1.2-1.4 (m) | ~25 | C-1', C-3', C-4' |

| 3' | 1.2-1.4 (m) | ~22 | C-1', C-2', C-4' |

| 4' | 0.8-1.0 (t) | ~14 | C-2', C-3' |

| 3-OH | Variable | - | - |

Note: Chemical shifts are estimations and can vary based on solvent and other experimental conditions.

Beyond the standard 2D NMR techniques, more advanced pulse sequences can be employed to resolve complex stereochemical questions. Techniques such as Residual Dipolar Coupling (RDC) analysis and the use of chiral solvating agents can provide crucial information for assigning the absolute configuration of chiral centers like C-3 in the target molecule. In the absence of a crystal structure, these methods can offer a reliable alternative for determining the three-dimensional arrangement of atoms.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- (C₁₂H₁₄O₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical first step in identifying an unknown compound. For example, in the characterization of a related isobenzofuranone derivative, HRMS was used to confirm the proposed molecular formula. libretexts.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce a spectrum of product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound and elucidate its structure.

For 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, the fragmentation in an MS/MS experiment would likely proceed through several key pathways:

Loss of Water: The hydroxyl group at C-3 makes the molecule susceptible to the loss of a water molecule (H₂O, 18 Da).

Cleavage of the Butyl Chain: Fragmentation of the butyl side chain is expected, leading to the loss of various alkyl fragments.

Ring Opening and Rearrangement: The lactone ring can undergo cleavage, leading to characteristic fragment ions.

In a study of 3-n-butylphthalide metabolites, fragmentation analysis was key to identifying the position of hydroxylation. nih.gov For instance, the fragmentation of 10-hydroxy-n-butylphthalide was distinct from that of other isomers.

Table 2: Predicted Major Fragment Ions for 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 207.0965 [M+H]⁺ | 189.0859 | H₂O | Ionized 3-butylidenephthalide |

| 207.0965 [M+H]⁺ | 149.0233 | C₄H₁₀O | Ionized phthalic anhydride (B1165640) |

| 207.0965 [M+H]⁺ | 133.0284 | C₄H₈O₂ | Ionized benzoyl cation |

| 189.0859 | 161.0910 | CO | |

| 189.0859 | 133.0648 | C₄H₈ |

Note: The m/z values are calculated for the monoisotopic masses.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR and MS provide invaluable information about connectivity and fragmentation, X-ray crystallography is the gold standard for determining the absolute stereochemistry and solid-state conformation of a molecule. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern can be used to generate a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of every atom.

For a chiral molecule like 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, obtaining a suitable single crystal and performing X-ray diffraction analysis would unambiguously determine the (R) or (S) configuration at the C-3 stereocenter. It would also provide precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the crystalline state. In studies of other isobenzofuranone derivatives, X-ray crystallography has been used to definitively confirm their structures. libretexts.org Although no published crystal structure for the title compound is currently available, this technique remains the most definitive method for its complete stereochemical characterization.

Chiroptical Spectroscopy (ECD/ORD) for Stereochemical Confirmation

Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. These techniques rely on the differential absorption (ECD) and rotation (ORD) of left- and right-circularly polarized light by a chiral chromophore.

For a molecule like 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, the aromatic ring and the lactone carbonyl group constitute the primary chromophores. The spatial arrangement of the butyl group and the hydroxyl group at the stereocenter (C3) induces chirality, leading to characteristic ECD and ORD spectra. The sign and magnitude of the Cotton effects in the ECD spectrum are highly sensitive to the absolute configuration at C3.

Mechanistic Biological and Biochemical Investigations of 1 3h Isobenzofuranone, 3 Butyl 3 Hydroxy

Molecular Targets and Receptor Interactions of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-

The interaction of a compound with specific molecular targets is fundamental to its biological effect. Research into 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- has begun to explore these interactions, primarily through enzyme inhibition studies and contextual molecular docking of related compounds.

Direct enzymatic inhibition studies on 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- have focused on its potential as an antifungal agent. Investigations using the microdilution method tested the fungistatic properties of its levorotatory form, (-)-3-butyl-3-hydroxyphthalide, against various clinical strains of Candida albicans. nih.gov The results indicate that the compound is largely inactive, suggesting it may be part of a detoxification pathway for its more active precursor, 3-n-butylidenephthalide. nih.govsciprofiles.com

The compound demonstrated slight activity against only two of the tested strains, C. albicans 636/20 and C. albicans 38, with Minimum Inhibitory Concentration (MIC₅₀) values of 203 µg/mL and 250 µg/mL, respectively. nih.gov It did not affect the growth of other tested strains at the highest concentrations used. nih.gov This lack of significant activity is correlated with its lower lipophilicity compared to its precursor, which may hinder its ability to permeate microbial cell membranes effectively. nih.gov While other phthalides have been investigated as inhibitors of enzymes like monoamine oxidase A (MAO-A), specific studies detailing the inhibitory or activation effects of 3-butyl-3-hydroxyphthalide on such enzymes are limited. nih.govresearchgate.net

Table 1: In Vitro Fungistatic Activity of (-)-3-butyl-3-hydroxyphthalide against Candida albicans Strains

| Microorganism | MIC₅₀ (µg/mL) | Reference |

|---|---|---|

| C. albicans 636/20 | 203 | nih.gov |

| C. albicans 38 | 250 | nih.gov |

| C. albicans 595/20 | Inactive at ≤250 µg/mL | nih.gov |

| C. albicans ATTC 90028 | Inactive at ≤250 µg/mL | nih.gov |

Comprehensive ligand-receptor binding assays specifically for 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- are not extensively documented in the available scientific literature. However, related studies provide some context. For instance, research on other phthalide (B148349) derivatives from marine fungi has explored their binding and activation properties with the peroxisome proliferator-activated receptor gamma (PPAR-γ). nih.govresearchgate.net That study noted that the presence of a hydroxyl group in the benzene (B151609) ring had a positive effect on bioactivity. researchgate.net Furthermore, molecular docking models for other phthalide derivatives have been used to investigate interactions with proteins like hemoglobin, but specific binding data for 3-butyl-3-hydroxyphthalide is not detailed. researchgate.net

Cellular Signaling Pathways Modulated by 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-

Elucidating the impact of a compound on cellular signaling pathways is key to understanding its mechanism of action at a cellular level.

To date, specific gene expression profiling or transcriptomic analyses to map the cellular pathways modulated by 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- have not been widely published. While transcriptomic studies have been applied to understand the effects of related compounds or the biological systems from which they are isolated, dedicated analysis of the gene expression changes induced by this specific metabolite is a potential area for future research. royalsocietypublishing.orgresearchgate.net

Similarly, proteomic studies designed to identify protein expression changes and elucidate the cellular signaling pathways directly affected by 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- are not found in the current body of scientific literature. Such investigations would be valuable in confirming molecular targets and understanding the compound's broader cellular impact.

In Vitro and Ex Vivo Biological Activity Characterization

The biological characterization of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- has been primarily established through in vitro studies. These investigations have been crucial in defining its activity profile, especially in comparison to its precursor, 3-n-butylidenephthalide. nih.gov

The principal finding is the compound's general lack of potent biological activity, particularly in antifungal assays. nih.govsciprofiles.com As a metabolite of 3-n-butylidenephthalide, its formation is considered a step in an inactivation or detoxification pathway. nih.gov This is supported by its physicochemical properties; the introduction of a hydroxyl group during its formation from the precursor significantly increases its polarity. nih.gov The chromatographic lipophilicity parameter (log kw) for 3-butyl-3-hydroxyphthalide was determined to be 2.397, which is notably lower than that of its precursor, indicating reduced lipophilicity. nih.gov This lower lipophilicity likely contributes to its limited membrane permeability and, consequently, its weak fungistatic effect. nih.gov

The compound is synthesized via the hydration of 3-n-butylidenephthalide, a transformation that can be efficiently achieved using fungal biocatalysts such as Aspergillus candidus. nih.govupwr.edu.pl While its precursor exhibits various effects, including neuroprotective and anti-inflammatory properties, the current characterization of 3-butyl-3-hydroxyphthalide positions it as a less active, polar metabolite. nih.gov

Cell-Based Assays for Specific Biological Responses

The biological activity of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, also known as 3-butyl-3-hydroxyphthalide, has been evaluated in cell-based assays, particularly for its fungistatic properties. In a study utilizing whole-cell biocatalysts for its synthesis, the compound was tested against clinical strains of Candida albicans. nih.gov The fungistatic activity was determined using the microdilution method to establish the minimum inhibitory concentration (MIC₅₀), which is the concentration required to inhibit the growth of 50% of the microorganisms. nih.gov

The investigation revealed that 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, which is a mammalian metabolite of 3-n-butylidenephthalide, was generally inactive as a fungistatic agent. nih.gov This lack of activity, combined with its lower lipophilicity compared to its precursor, suggests its potential role in a detoxification pathway. nih.gov

For comparison, its precursor, 3-n-butylidenephthalide, demonstrated notable activity against dermatophytes. nih.gov Another structurally similar compound, 3-n-butylphthalide, was found to inhibit the growth of four clinical strains of Candida albicans. nih.gov The fungistatic activity of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- and related compounds against Candida albicans is detailed in the table below.

| Compound | Test Strain | MIC₅₀ (µg/mL) |

| 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- | C. albicans | > 1000 |

| 3-n-Butylidenephthalide | C. albicans | 31.25 - 62.5 |

| 3-n-Butylphthalide | C. albicans | 125 - 250 |

| Fluconazole (Reference) | C. albicans | 0.25 - > 128 |

| Data sourced from a study on the microbial synthesis and fungistatic activity of phthalides. nih.gov |

Organotypic Culture Models for Investigating Compound Effects

Currently, there is no specific information available in the scientific literature regarding the use of organotypic culture models to investigate the effects of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-.

Organotypic culture models, which are three-dimensional (3D) cultures that better replicate the complex architecture and cell-cell interactions of in vivo tissues, represent a valuable tool for modern research. nih.govnih.gov These models, including tissue organoids explanted into matrices like Matrigel or collagen I, allow for the study of how compounds affect organized cell types in a more physiologically relevant context than traditional 2D cell cultures. nih.gov For a compound like 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, such models could be employed to investigate its effects on tissue-specific functions, cellular organization, and potential therapeutic or toxicological impacts in a controlled laboratory setting.

Structure-Activity Relationship (SAR) Studies of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the class of isobenzofuranones (phthalides), these studies have been instrumental in optimizing their therapeutic potential. nih.govacs.org

Design and Synthesis of SAR Libraries

The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- has been achieved through the biotransformation of its precursor, 3-n-butylidenephthalide, using whole-cell fungal biocatalysts. nih.gov Specifically, strains of the fungus Aspergillus candidus were efficient in producing the target compound, with yields reaching up to 97.6%. nih.gov

While specific SAR libraries centered around 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- are not detailed in the available literature, the general approach for this class of compounds involves creating a series of analogues with systematic modifications to identify key structural motifs responsible for activity. nih.gov A common strategy involves modifying substituents at the C-3 position of the isobenzofuranone core. acs.org For example, a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones was synthesized by reacting substituted 2-iodobenzoic acids with various terminal alkynes in the presence of a silver oxide nanoparticle catalyst. nih.gov This method allows for the introduction of diverse functional groups on the benzylidene moiety to explore their impact on biological activity. nih.gov

Correlation of Structural Features with Biological Mechanisms

The correlation between the structural features of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- and its biological activity is evident from comparative studies with its analogues. The introduction of a hydroxyl group at the C-3 position, along with the saturation of the butylidene side chain, appears to significantly diminish its antifungal activity compared to its precursor, 3-n-butylidenephthalide. nih.govmdpi.com

A study comparing the fungistatic activity of several phthalides revealed that the presence of a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group at the C-3 position leads to a decrease in antifungal activity against Candida albicans. mdpi.com In contrast, the double bond in the side chain of 3-n-butylidenephthalide was associated with higher biological activity. mdpi.com This suggests that the electronic and steric properties of the substituent at the C-3 position are critical determinants of the antifungal mechanism.

| Compound | C-3 Substituent | Key Structural Feature | Relative Antifungal Activity |

| 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- | 3-butyl-3-hydroxy | Tertiary alcohol | Inactive |

| 3-n-Butylidenephthalide | (Z)-butylidene | Exocyclic double bond | Active |

| 3-n-Butylphthalide | Butyl | Saturated alkyl chain | Moderately Active |

| Comparative data highlighting the influence of the C-3 substituent on antifungal activity. nih.govmdpi.com |

In broader studies of isobenzofuranone analogues, modifications to the aromatic ring and the C-3 substituent have been shown to modulate activities such as antioxidant and antiplatelet effects. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups on the benzylidene ring of (Z)-3-benzylideneisobenzofuran-1(3H)-ones significantly influences their potency. nih.gov

Preclinical Animal Models for Investigating Mechanistic Pathways

There is no direct evidence from preclinical animal models available in the literature for 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-. However, studies on its close structural analogues provide insights into the potential mechanistic pathways that could be investigated.

Disease Models and Mechanistic Insights

The precursor to the title compound, 3-n-butylidenephthalide, has demonstrated neuroprotective activity in animal models. It was shown to reduce proinflammatory molecules in the brain cells of rats and increase the lifespan of mice in a model of amyotrophic lateral sclerosis. nih.gov Furthermore, another close analogue, 3-n-butylphthalide (NBP), is a clinically approved drug in China for the treatment of acute ischemic stroke. acs.org The biological activities attributed to these related phthalides include anti-inflammatory, smooth muscle relaxant, and neuroprotective effects. nih.govfoodb.ca

These findings suggest that a primary area for investigating the mechanistic pathways of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- in animal models would be in the context of neurological diseases and inflammatory conditions. As it is a mammalian metabolite of the neuroprotective compound 3-n-butylidenephthalide, a key research question would be whether it retains, loses, or has modified activity compared to the parent compound in a living system. nih.gov Given its "inactive" status in in-vitro antifungal assays, it may be part of a metabolic clearance pathway, a hypothesis that could be explored in animal models by studying its pharmacokinetics and distribution. nih.gov

Pharmacodynamic Endpoints in Mechanistic Research

The pharmacodynamic profile of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, a mammalian metabolite of 3-n-butylidenephthalide, has been a subject of scientific inquiry to understand its biological effects and mechanism of action. mdpi.com Research has focused on its potential interactions with biological targets to elucidate its role, particularly in comparison to its parent compound.

One area of investigation has been its activity against pathogenic fungi. In a study evaluating its fungistatic properties, (-)-3-butyl-3-hydroxyphthalide was tested against several clinical strains of Candida albicans. The compound demonstrated weak activity, with minimum inhibitory concentrations (MIC50) of 203 µg/mL and 250 µg/mL against strains 636/20 and 38, respectively. It did not show any significant growth inhibition against other strains tested. mdpi.com This limited antifungal effect, coupled with its increased polarity compared to its precursor, suggests that the formation of 3-butyl-3-hydroxyphthalide may be part of a detoxification or inactivation pathway for 3-n-butylidenephthalide. mdpi.com

The broader class of isobenzofuranones, also known as phthalides, are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govacs.org For instance, the precursor compound, 3-n-butylphthalide, has been studied for its vasodilatory, antiplatelet, and anti-inflammatory properties. nih.gov

Furthermore, research into the metabolites of 3-n-butylphthalide has revealed inhibitory activity against monoamine oxidase A (MAO-A), an enzyme implicated in the pathophysiology of depression. nih.govnih.gov Studies have identified other hydroxylated and carboxylated metabolites of 3-n-butylphthalide as potent MAO-A inhibitors. nih.govnih.gov However, direct evidence specifically demonstrating MAO-A inhibition by 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- has not been prominently reported in the reviewed literature. The primary focus of MAO-A inhibition studies has been on other metabolic products. nih.gov

Detailed Research Findings

Table 1: Fungistatic Activity of (-)-3-butyl-3-hydroxyphthalide against Candida albicans Strains

| Strain | MIC50 (µg/mL) | Finding | Reference |

|---|---|---|---|

| C. albicans 636/20 | 203 | Slightly active | mdpi.com |

| C. albicans 38 | 250 | Slightly active | mdpi.com |

| Other C. albicans strains | Inactive | No influence on growth | mdpi.com |

Table 2: Investigated Biological Activities of Related Phthalides

| Compound/Class | Investigated Endpoint | Finding | Reference |

|---|---|---|---|

| 3-n-butylphthalide Metabolites | Monoamine Oxidase A (MAO-A) Inhibition | Other metabolites (not 3-butyl-3-hydroxyphthalide) showed inhibitory activity. | nih.govnih.gov |

| Isobenzofuran-1(3H)-ones | Platelet Aggregation Inhibition | Some synthetic analogues show potent antiplatelet activity. | nih.gov |

| 3-n-butylphthalide | Vasodilatory, Antiplatelet, Anti-inflammatory | Parent compound exhibits these activities. | nih.gov |

Analytical Methodologies for Quantification and Detection of 1 3h Isobenzofuranone, 3 Butyl 3 Hydroxy

Development of Hyphenated Chromatographic Techniques

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, represents the gold standard for the analysis of specific organic compounds like 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- in complex mixtures.

GC-MS and LC-MS Methodologies for Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-. The selection between GC-MS and LC-MS often depends on the compound's volatility and thermal stability.

GC-MS Analysis: For GC-MS analysis, derivatization may be necessary to increase the volatility and thermal stability of the molecule, particularly due to the presence of the hydroxyl group. This process also enhances chromatographic peak shape and sensitivity. Electron Impact (EI) is a common ionization technique used in GC-MS, which produces a characteristic fragmentation pattern that serves as a fingerprint for compound identification.

LC-MS Analysis: LC-MS is highly suitable for non-volatile or thermally labile compounds and often does not require derivatization. Reversed-phase HPLC is a common separation technique for compounds of moderate polarity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with additives like formic acid to improve ionization. Electrospray ionization (ESI) is a widely used soft ionization technique in LC-MS that can generate protonated molecules [M+H]+ or sodiated adducts [M+Na]+, allowing for precise molecular weight determination.

The table below illustrates typical starting parameters for an LC-MS/MS method that could be adapted for the analysis of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-.

| Parameter | Setting | Purpose |

| Chromatography | UHPLC | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic component of the mobile phase. |

| Gradient | 5% B to 95% B over 10 minutes | To elute compounds with a wide range of polarities. |

| Flow Rate | 0.3 mL/min | Standard flow for analytical columns. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Mass Spectrometry | Triple Quadrupole (QqQ) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the target analyte. |

| Monitored Transitions | Precursor Ion > Product Ion 1 (Quantifier) | For accurate quantification. |

| Precursor Ion > Product Ion 2 (Qualifier) | For confirmation of identity. | |

| Collision Energy | Optimized for specific transitions | To induce characteristic fragmentation. |

UHPLC-QTOF-MS for High-Throughput Analysis

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is an advanced technique ideal for both targeted and non-targeted screening, offering high resolution and mass accuracy. nih.gov This capability is crucial for identifying unknown metabolites or degradation products of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- in complex matrices. The high throughput is achieved by using shorter columns with smaller particle sizes, which significantly reduces run times without compromising separation efficiency. mdpi.com QTOF-MS provides accurate mass measurements, typically within 5 ppm, which allows for the determination of elemental composition and increases confidence in compound identification. unipg.it

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric assays are analytical methods based on the absorption or emission of light by the analyte. For a compound like 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- to be analyzed by these methods, it must possess a suitable chromophore (for spectrophotometry) or fluorophore (for fluorometry). The isobenzofuranone core provides UV absorbance, which could potentially be exploited for quantification in simple, pure solutions. However, in complex matrices, the lack of specificity is a major limitation due to interference from other absorbing compounds. Derivatization with a chromogenic or fluorogenic reagent could be employed to enhance sensitivity and selectivity, but such specific methods for this compound are not widely reported in scientific literature.

Immunoassays and Biosensors for Specific Detection

Immunoassays and biosensors are highly specific analytical methods that rely on the binding interaction between an antibody or a biological receptor and the target analyte. mdpi.com

Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) offer very high sensitivity and are suitable for high-throughput screening. researchgate.net The development of an immunoassay for 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- would first require the production of specific antibodies that recognize the molecule. This involves synthesizing a hapten-carrier conjugate to elicit an immune response. To date, there is no commercially available immunoassay for this specific compound.

Biosensors: A biosensor is an analytical device that combines a biological recognition element with a transducer to convert the binding event into a measurable signal (e.g., electrical, optical). mdpi.com Similar to immunoassays, the development of a biosensor for 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- would depend on the availability of a highly specific biological receptor, such as an antibody or an enzyme. While offering the potential for rapid and portable detection, the creation of such a sensor is a complex process that has not been specifically documented for this compound.

Sample Preparation Strategies for Biological and Environmental Matrices

Effective sample preparation is a critical step to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. orientjchem.org The choice of technique depends on the matrix's complexity and the analyte's physicochemical properties.

Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent. tiaft.org It is effective but can be solvent- and time-intensive. orientjchem.org

Solid-Phase Extraction (SPE): SPE is a widely used and often preferred technique for cleaning up complex samples. tiaft.org It involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. nih.gov For a moderately polar compound like 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-, a reversed-phase (e.g., C18) or a polymeric (e.g., Oasis HLB) sorbent would likely be suitable. nih.gov

Microextraction Techniques: Modern approaches focus on miniaturization to reduce solvent consumption and sample volume. Techniques such as Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) are considered green analytical methods. nih.gov SPME utilizes a coated fiber to adsorb the analyte, which is then thermally desorbed into a GC or eluted with a solvent for LC analysis. researchgate.net

The following table summarizes common sample preparation techniques.

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. orientjchem.org | Simple, widely applicable. orientjchem.org | Large solvent volume, can be labor-intensive. |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent. nih.gov | High recovery, good cleanup, easily automated. tiaft.org | Can be more costly than LLE. |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber. researchgate.net | Solvent-free, simple, sensitive. researchgate.net | Fiber fragility, potential for matrix effects. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Formation of a fine emulsion with an extraction solvent. nih.gov | Fast, high enrichment factor, low solvent use. nih.gov | Limited to specific solvent combinations. |

Validation of Analytical Methods (Accuracy, Precision, Sensitivity)

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate data. wjarr.com Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Accuracy: This refers to the closeness of the measured value to the true value. researchgate.net It is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery. pharmaerudition.org Accuracy should be evaluated at a minimum of three concentration levels. gavinpublishers.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaerudition.org It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). gavinpublishers.com

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is practically determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). researchgate.net

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

The table below outlines typical acceptance criteria for these validation parameters.

| Parameter | Sub-parameter | Acceptance Criteria |

| Accuracy | Recovery | Typically 80-120% for complex matrices, 98-102% for pure substances. |

| Precision | Repeatability (Intra-day) | RSD ≤ 15% for complex matrices, ≤ 2% for assays. |

| Intermediate Precision (Inter-day) | RSD ≤ 20% for complex matrices, ≤ 3% for assays. | |

| Sensitivity | Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |

Future Directions and Emerging Research Avenues for 1 3h Isobenzofuranone, 3 Butyl 3 Hydroxy

Integration of Artificial Intelligence and Machine Learning in Isobenzofuranone Research

Future applications in isobenzofuranone research include:

Accelerated Discovery and Design: ML algorithms can screen virtual libraries of isobenzofuranone derivatives to predict their chemical and material properties, identifying promising candidates for synthesis. This approach can significantly reduce the time and cost associated with trial-and-error experimentation. rsc.org

Process Optimization: AI can be used to model and optimize reaction conditions for the synthesis of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-. By analyzing large datasets from chemical reactions, ML models can identify the optimal parameters for yield, purity, and sustainability. nih.gov For instance, ML has been successfully used to predict the drug release kinetics from nanostructured aerogels, demonstrating its potential in material science applications. rsc.org

Spectroscopic Analysis: Deep learning models can assist in the elucidation of complex molecular structures from spectroscopic data (e.g., NMR, MS), a critical step in characterizing new isobenzofuranone derivatives. nih.gov AI tools are also being developed for Optical Chemical Structure Recognition (OCSR), which can automatically convert images of chemical structures from publications into machine-readable formats, thereby building large datasets for analysis. researchgate.net

Mechanistic Insights: AI can simulate complex chemical processes, such as aerosol chemistry and interactions, offering a faster alternative to traditional, computationally intensive numerical schemes. copernicus.org This could be applied to understand the formation mechanisms and environmental fate of isobenzofuranones.

Table 1: Potential Applications of AI/ML in Isobenzofuranone Research

| Research Area | AI/ML Application | Potential Impact |

|---|---|---|

| Discovery | Virtual screening of derivatives | Identification of novel compounds with desired material or chemical biology properties. |

| Synthesis | Predictive modeling for reaction optimization | Increased yield, higher purity, and reduced development time. nih.gov |

| Characterization | Automated structure elucidation from spectra | Faster and more accurate identification of new molecules. nih.gov |

| Mechanisms | Simulation of reaction and degradation pathways | Deeper understanding of formation mechanisms and environmental interactions. copernicus.org |

Novel Applications in Chemical Biology and Material Science

Beyond established applications, research is uncovering novel roles for 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- and related phthalides in chemical biology and material science. These applications leverage the unique structural features of the isobenzofuranone core.

Organic Electronics: Isobenzofuranone derivatives are being explored as key intermediates in the synthesis of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). For example, tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate serves as a precursor to 1H-indene-1,3(2H)-dione, a critical component for the end-capping group of NFAs used in high-efficiency OSCs. mdpi.com This opens a promising avenue for isobenzofuranones in the development of renewable energy technologies.

Synthetic Building Blocks: The phthalide (B148349) structure is a valuable scaffold in organic synthesis. It is used as a building block for constructing more complex polycyclic molecules like naphthalenes and anthracenes. researchgate.net This utility positions isobenzofuranones as versatile tools for synthetic chemists aiming to create novel functional molecules.

Chemical Probes for Mechanistic Studies: Deuterated compounds are pivotal for studying reaction mechanisms, metabolic pathways, and kinetic isotope effects. acs.org The synthesis of optically enriched chiral deuterated phthalides, facilitated by novel catalytic methods, provides powerful probes for detailed biochemical and mechanistic investigations in chemical biology. acs.org

Table 2: Emerging Non-Clinical Applications

| Field | Application | Specific Role of Isobenzofuranone | Reference |

|---|---|---|---|

| Material Science | Organic Solar Cells | Intermediate for non-fullerene acceptors | mdpi.com |

| Synthetic Chemistry | Complex Molecule Synthesis | Versatile building block for polycyclic systems | researchgate.net |

| Chemical Biology | Mechanistic Studies | Precursor for deuterated probes to study reaction pathways | acs.org |

| Agrochemical Research | Herbicide Development | Potential scaffold for phytotoxic compounds and photosynthetic inhibitors | nih.gov |

Green Synthesis and Sustainable Production of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-

In line with the principles of green chemistry, a significant research thrust is the development of environmentally benign and sustainable methods for synthesizing 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- and its analogs. This focus aims to replace traditional methods that may involve harsh conditions or environmentally unfriendly reagents. acs.org

Key strategies include:

Use of Sustainable Reagents: A notable advancement is the use of water as a hydrogen source in the asymmetric hydrogenation of 3-ylidenephthalides. A Rh/Hf cocatalytic system enables this transformation, offering a practical and greener alternative to conventional hydrogen sources. acs.org

Energy-Efficient Methodologies: Microwave-assisted synthesis represents a green approach to producing related heterocyclic compounds, significantly reducing reaction times and energy consumption. rsc.org Furthermore, reactions that proceed with high yield at room temperature, such as the synthesis of an isobenzofuranone intermediate for organic solar cells, contribute to energy efficiency. mdpi.com

Advanced Catalysis: The use of silver oxide nanoparticles (Ag₂ONPs) as a catalyst for the synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones demonstrates a modern catalytic approach. nih.gov Nanocatalysis can lead to higher efficiency and selectivity under milder conditions. The development of efficient catalytic systems is crucial for overcoming the limitations of older methods, which often required high catalyst loading. acs.org

Table 3: Comparison of Synthetic Approaches

| Method | Key Feature | Advantage | Reference |

|---|---|---|---|

| Traditional Synthesis | Often multi-step, may use harsh reagents | Established routes | acs.org |

| Rh/Hf Co-catalysis | Uses water as a hydrogen source | Sustainable, environmentally friendly | acs.org |

| Microwave Irradiation | Energy-efficient heating | Rapid reaction times | rsc.org |

| Nanocatalysis (Ag₂ONPs) | High catalytic efficiency | High yields, operational simplicity | nih.gov |

Exploration of New Biosynthetic Pathways and Enzymes

Biocatalysis and metabolic engineering offer a highly promising frontier for the sustainable production of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-. Fungi, in particular, are a rich source of novel enzymes and biosynthetic pathways for producing isobenzofuranone derivatives. mdpi.com

A key study demonstrated the utility of whole-cell biocatalysts for producing 3-butyl-3-hydroxyphthalide, a mammalian metabolite of 3-n-butylidenephthalide. mdpi.com Ten different fungal strains were screened, with five showing the ability to efficiently transform the precursor into the desired product. Aspergillus candidus AM 386 was particularly effective, achieving a product yield of 97.6%. mdpi.com The most probable mechanism proposed was the direct hydration of 3-n-butylidenephthalide. mdpi.com

Future research in this area will likely focus on:

Enzyme Discovery: Prospecting diverse microbial sources, such as fungi like Cephalosporium sp., for novel enzymes (e.g., hydratases, oxygenases) capable of producing specific isobenzofuranone structures. mdpi.com

Pathway Engineering: Designing and constructing novel biosynthetic pathways in host organisms like E. coli or yeast. This approach, which has been used to create pathways for other valuable chemicals like 3-hydroxy-γ-butyrolactone from simple feedstocks, involves combining enzymes from different sources to create a new metabolic route. nih.gov

Process Optimization: Improving the yields and productivity of biotransformation processes through optimization of culture conditions and strain engineering.

Table 4: Microbial Synthesis of 3-butyl-3-hydroxyphthalide

| Biocatalyst (Fungal Strain) | Product Yield (%) | Isolated Yield (%) |

|---|---|---|

| Aspergillus candidus AM 386 | 97.6 | 45.0 |

| Penicillium chermesinum AM 112 | 96.0 | 29.0 |

| Absidia cylindrospora AM 336 | 94.6 | N/A |

| Aspergillus ochraceus AM 405 | 92.4 | N/A |

| Fusarium equiseti AM 15 | 87.5 | N/A |

(Data sourced from reference mdpi.com)

Overcoming Current Research Challenges and Gaps in Understanding 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-

Despite progress, several challenges and knowledge gaps remain in the research of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- and its derivatives. Addressing these issues is critical for advancing the field.

Lack of Mechanistic Detail: For several key synthetic transformations involving isobenzofuranones, the underlying reaction mechanisms have not been studied in detail. mdpi.com For instance, the multi-step formation of isobenzofuranone intermediates from phthalic anhydride (B1165640) is not fully understood. mdpi.com A deeper mechanistic understanding is essential for rational reaction optimization and the design of more efficient synthetic routes.

Inefficiencies in Synthesis: Many existing synthetic methods for chiral phthalides are hampered by issues such as the need for high catalyst loadings, complex multi-step substrate preparations, or the use of environmentally harmful processes. acs.org There is a continuous need for more efficient, sustainable, and practical synthetic methodologies.

Scarcity of Research on Specific Isomers: For certain isomers, such as (S)-3-Butyl-1(3H)-isobenzofuranone, there is a notable lack of published research. hmdb.ca This gap limits the comprehensive understanding of structure-activity relationships and the unique properties that different stereoisomers may possess.

Physicochemical and Bioavailability Hurdles: While avoiding clinical aspects, a fundamental challenge in developing phthalides as chemical tools is overcoming inherent issues like low bioavailability or permeability, which can limit their effectiveness even in in vitro biological systems. researchgate.net Research into structural modifications to improve these foundational physicochemical properties is needed.

Table 5: Current Research Gaps and Future Directions

| Research Challenge | Description | Proposed Future Research |

|---|---|---|

| Mechanistic Uncertainty | The exact mechanisms of key formation reactions are not fully elucidated. mdpi.com | Detailed kinetic and computational studies to map reaction pathways. |

| Synthetic Inefficiency | Existing methods can be unsustainable or require multiple steps and high catalyst loads. acs.org | Development of novel, highly active, and recyclable catalysts; exploration of one-pot procedures. |

| Limited Isomer Studies | A general lack of research data exists for specific isomers like (S)-3-Butyl-1(3H)-isobenzofuranone. hmdb.ca | Targeted synthesis and characterization of pure isomers to evaluate their unique properties. |

| Suboptimal Physicochemical Properties | Some derivatives exhibit low permeability or bioavailability, limiting their utility as chemical probes. researchgate.net | Structure-property relationship studies to guide the design of analogs with improved characteristics. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-butyl-3-hydroxy-1(3H)-isobenzofuranone to improve yield and purity?

- Methodological Answer : Synthesis involves fluorination of precursors using agents like Selectfluor or NFSI, followed by cyclization under controlled solvent/temperature conditions . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Monitoring reaction progress with TLC and adjusting stoichiometry of the butyl group precursor can enhance yield. Derivatives like 3-butyl-7-hydroxy variants (CAS 649763-01-9) highlight the importance of regioselective functionalization .

Q. What spectroscopic methods are most effective for characterizing the molecular structure of 3-butyl-3-hydroxy-1(3H)-isobenzofuranone?

- Methodological Answer :

- 1H/13C NMR : Resolves substituent positions (e.g., butyl chain integration at δ 0.8–1.6 ppm, hydroxy proton at δ 5.2–5.5 ppm) .

- FT-IR : Confirms lactone carbonyl (C=O stretch ~1750 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

- X-ray crystallography : Provides absolute configuration, as seen in stereoisomers like (3R)-3-butyl-7-hydroxy derivatives .

Q. What are the key factors influencing the stability of 3-butyl-3-hydroxy-1(3H)-isobenzofuranone during storage?

- Methodological Answer : Stability is affected by:

- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation and isomerization (e.g., butylidene derivatives prone to Z/E interconversion) .

- pH : Avoid acidic/basic conditions to prevent lactone ring hydrolysis. Purity assessments via HPLC (C18 column, acetonitrile/water mobile phase) detect degradation .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of 3-butyl-3-hydroxy-1(3H)-isobenzofuranone derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. Strategies include:

- Comparative bioassays : Test enantiomers (e.g., (3R) vs. (3S) configurations) under standardized conditions .

- Impurity profiling : Use LC-MS to identify by-products (e.g., Nefopam Hydrochloride Impurity C analogs) that may skew activity data .

Q. What strategies are employed to determine the stereochemical configuration of 3-butyl-3-hydroxy-1(3H)-isobenzofuranone derivatives?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using amylose/cyclodextrin columns .

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration, as demonstrated in (3Z)-butylidene-4,5-dihydro derivatives .

- NOESY NMR : Identify spatial proximity of substituents (e.g., butyl chain orientation relative to the lactone ring) .

Q. How can computational chemistry aid in predicting the reactivity of 3-butyl-3-hydroxy-1(3H)-isobenzofuranone in novel synthetic pathways?

- Methodological Answer :

- DFT calculations : Model transition states for fluorination or hydroxylation steps to optimize regioselectivity .

- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) to guide derivatization for enhanced activity .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for 3-butyl-3-hydroxy-1(3H)-isobenzofuranone derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.